Aluminium hydroxide stearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminium hydroxide stearate is an organic compound that is a salt of stearic acid and aluminium. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a thickener, water repellent, and lubricant. The compound is known for its amphoteric nature, meaning it can react with both acids and bases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminium hydroxide stearate can be synthesized through the precipitation method. This involves the saponification of stearic acid with sodium hydroxide to form sodium stearate, which is then reacted with aluminium salts to produce this compound. The reaction conditions, such as the molar ratio of acid to alkali, temperature, and mixing speed, are crucial for obtaining the desired product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of high-purity raw materials and controlled reaction conditions to ensure consistency and quality. The process may include steps such as filtration, washing, and drying to remove impurities and achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Aluminium hydroxide stearate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aluminium oxide and stearic acid.

Reduction: It can be reduced to form aluminium metal and stearic acid.

Substitution: It can undergo substitution reactions with other acids or bases to form different aluminium salts.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as hydrogen peroxide or potassium permanganate.

Reduction: Requires a reducing agent such as lithium aluminium hydride.

Substitution: Requires the presence of other acids or bases under controlled pH conditions.

Major Products Formed:

Oxidation: Aluminium oxide and stearic acid.

Reduction: Aluminium metal and stearic acid.

Substitution: Various aluminium salts depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Aluminium hydroxide stearate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a stabilizer in polymer production.

Biology: Employed in the preparation of hydrophobic coatings for biological samples.

Medicine: Utilized in the formulation of pharmaceuticals, particularly as a thickening agent in ointments and creams.

Wirkmechanismus

The mechanism of action of aluminium hydroxide stearate involves its ability to interact with various molecular targets and pathways. For instance, in its role as an antacid, it neutralizes gastric acid by raising the pH in the stomach. This is achieved through a neutralization reaction where aluminium hydroxide reacts with hydrochloric acid to form aluminium chloride and water . Additionally, aluminium ions can inhibit smooth muscle cell contraction and delay gastric emptying by binding to specific proteins such as troponin C and voltage-dependent calcium channels .

Vergleich Mit ähnlichen Verbindungen

- Aluminium monostearate

- Aluminium distearate

- Aluminium tristearate

Comparison:

- Aluminium monostearate: Primarily used as a gelling agent in pharmaceuticals and cosmetics. It has a lower molecular weight compared to aluminium hydroxide stearate and is less hydrophobic .

- Aluminium distearate: Commonly used as a thickener in paints and greases. It has a higher molecular weight and provides better water repellency compared to this compound .

- Aluminium tristearate: Used in the flatting of varnishes and as a lubricant in plastics. It has the highest molecular weight among the three and offers superior lubrication properties .

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in various fields.

Eigenschaften

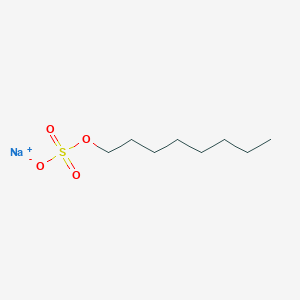

IUPAC Name |

aluminum;octadecanoate;hydroxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;1H2/q;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIVANOKKPKCTO-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[Al+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71AlO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-92-5 |

Source

|

| Record name | Aluminum distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALUMINUM DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P1HP1B9UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.